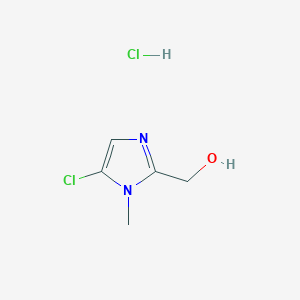

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride

CAS No.: 1235441-63-0

Cat. No.: VC2838996

Molecular Formula: C5H8Cl2N2O

Molecular Weight: 183.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235441-63-0 |

|---|---|

| Molecular Formula | C5H8Cl2N2O |

| Molecular Weight | 183.03 g/mol |

| IUPAC Name | (5-chloro-1-methylimidazol-2-yl)methanol;hydrochloride |

| Standard InChI | InChI=1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H |

| Standard InChI Key | ISSTVANZPOYASJ-UHFFFAOYSA-N |

| SMILES | CN1C(=CN=C1CO)Cl.Cl |

| Canonical SMILES | CN1C(=CN=C1CO)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

(5-Chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride is the salt form of (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol (CAS: 334893-99-1). The hydrochloride salt itself has been assigned CAS number 1235441-63-0 . The parent compound has a molecular formula of C₅H₇ClN₂O with a molecular weight of 146.58 g/mol, while the hydrochloride salt would have an adjusted formula to account for the additional HCl group .

The compound features an imidazole ring with three key substituents: a chlorine atom at the 5-position, a methyl group at the N1 position, and a hydroxymethyl group at the 2-position. This structure provides the molecule with both hydrogen bond donor capabilities (via the hydroxyl group) and acceptor properties (through the imidazole nitrogen atoms), contributing to its potential utility in medicinal chemistry and other applications.

Several standard identifiers are associated with the parent compound, including:

Structural Features and Composition

The molecular structure contains 9 heavy atoms, of which 5 are aromatic heavy atoms. The compound has a fraction of sp³ hybridized carbon atoms (Fsp³) of 0.4, which is an important parameter in medicinal chemistry as it relates to three-dimensionality and potential for successful drug development . The structure contains:

-

1 rotatable bond

-

2 hydrogen bond acceptors

-

1 hydrogen bond donor

These parameters collectively contribute to the compound's conformational flexibility and potential for molecular interactions in biological systems.

Physicochemical Properties

Solubility Characteristics

One of the primary advantages of hydrochloride salt formation is typically enhanced aqueous solubility. Based on data for the parent compound, we can make reasonable projections about the salt form's solubility profile:

| Solubility Parameter | Value | Classification |

|---|---|---|

| Log S (ESOL) | -1.17 | Very soluble (9.92 mg/ml; 0.0677 mol/l) |

| Log S (Ali) | -0.47 | Very soluble (49.1 mg/ml; 0.335 mol/l) |

| Log S (SILICOS-IT) | -1.22 | Soluble (8.81 mg/ml; 0.0601 mol/l) |

The free base is already classified as "very soluble" according to multiple prediction models, suggesting favorable dissolution properties. The hydrochloride salt would typically exhibit even greater water solubility, making it potentially more suitable for aqueous formulations and biological testing .

Lipophilicity Profile

Lipophilicity, expressed as the octanol-water partition coefficient (Log P), is crucial for predicting a compound's behavior in biological systems. The parent compound demonstrates the following lipophilicity values:

| Partition Coefficient Method | Log P Value |

|---|---|

| iLOGP | 1.2 |

| XLOGP3 | 0.12 |

| WLOGP | 0.41 |

| MLOGP | -0.29 |

| SILICOS-IT | 0.84 |

| Consensus Log P | 0.45 |

The consensus Log P value of 0.45 indicates moderate lipophilicity, suggesting a balanced distribution between aqueous and lipid phases. For the hydrochloride salt, we would typically expect a decrease in lipophilicity compared to the free base, potentially altering the compound's distribution profile in biological systems while improving aqueous solubility .

Drug-Like Properties

The compound exhibits several characteristics relevant to drug-likeness assessment:

| Property | Assessment | Violation Status |

|---|---|---|

| Lipinski Rule of Five | 0 violations | Compliant |

| Ghose Filter | No violations noted | Likely compliant |

| Veber Rules | 0 violations | Compliant |

| Egan Egg | 0 violations | Compliant |

| Muegge Filter | 1 violation | Minor deviation |

| Bioavailability Score | 0.55 | Moderate probability of good oral bioavailability |

These parameters collectively suggest that the compound possesses favorable drug-like properties, with minimal violations of established medicinal chemistry filters. The bioavailability score of 0.55 indicates a moderate probability of good oral bioavailability, which could be further modified in the hydrochloride salt form .

Pharmacological Properties

Absorption and Distribution Parameters

The compound demonstrates several favorable characteristics for absorption and distribution in biological systems:

| Parameter | Prediction | Implication |

|---|---|---|

| GI absorption | High | Favorable for oral administration |

| BBB permeability | Yes | Potential central nervous system penetration |

| P-glycoprotein substrate | No | Less susceptible to efflux mechanisms |

| Log Kp (skin permeation) | -7.11 cm/s | Moderate skin penetration potential |

The high predicted gastrointestinal absorption suggests potential utility in oral formulations, while the predicted ability to cross the blood-brain barrier indicates possible applications in central nervous system-targeted therapeutics. The hydrochloride salt form may modulate these properties, potentially enhancing dissolution rate in the gastrointestinal tract while possibly affecting membrane permeability characteristics .

| Alert System | Result | Interpretation |

|---|---|---|

| PAINS | 0 alerts | No known problematic substructures |

| Brenk | 0 alerts | No reactive, metabolically unstable, or toxic fragments |

| Leadlikeness | 1 violation | Minor deviation from ideal lead-like properties |

| Synthetic accessibility | 1.8 (scale 1-10) | Relatively easy to synthesize |

The absence of alerts in the PAINS (Pan-Assay Interference Compounds) and Brenk filters suggests the compound is less likely to produce false positives in screening assays due to problematic substructures. The favorable synthetic accessibility score indicates the compound could be relatively straightforward to produce for research purposes .

| Product Number | CAS Number | Similarity Percentage |

|---|---|---|

| BD18867 | 17334-08-6 | 80.77% |

| BD59328 | 20485-43-2 | 66.67% |

| BD62976 | 19225-92-4 | 66.07% |

| BD62977 | 78667-04-6 | 66.07% |

These related structures suggest potential chemical space for exploration and may provide additional insights into the behavior and applications of (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride through comparative analysis .

Synthetic Considerations

Quality Control Parameters

For research applications, ensuring the purity and identity of the compound is essential. Key quality control parameters would typically include:

-

Chromatographic purity (HPLC)

-

Spectroscopic identification (NMR, IR, MS)

-

Elemental analysis

-

Melting point determination

-

Water content (particularly important for hygroscopic hydrochloride salts)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume